3-Methyl-5-phenyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine
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Overview
Description
3-Methyl-5-phenyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a complex organic compound with the molecular formula C24H21N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a phenyl-substituted precursor with a methyl group in the presence of a suitable catalyst can lead to the formation of the desired tetrahydrobenzo[a]phenanthridine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve efficient synthesis. The use of green chemistry principles, such as solvent-free conditions or aqueous media, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
3-Methyl-5-phenyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]phenanthridine: A structurally related compound with similar biological activities.
Quinoline derivatives: Compounds with a similar nitrogen-containing heterocyclic structure.
Isoxazole derivatives: Compounds with a similar five-membered ring structure containing nitrogen and oxygen atoms
Uniqueness
3-Methyl-5-phenyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine is unique due to its specific substitution pattern and tetrahydrobenzo[a]phenanthridine core structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C24H21N |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-methyl-5-phenyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine |
InChI |
InChI=1S/C24H21N/c1-16-11-13-20-21(15-16)24(18-8-3-2-4-9-18)25-22-14-12-17-7-5-6-10-19(17)23(20)22/h2-10,12,14,16H,11,13,15H2,1H3 |
InChI Key |
HVYQQNMRJAMEQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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